molecular formula C18H29NO6 B4989063 oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine

oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine

Cat. No.: B4989063
M. Wt: 355.4 g/mol
InChI Key: ZDMHUWYPRJLKSP-UHFFFAOYSA-N
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Description

Oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine is a complex organic compound that combines the properties of oxalic acid and a substituted amine. Oxalic acid, also known as ethanedioic acid, is a simple dicarboxylic acid with the formula HO−C(=O)−C(=O)−OH. It is commonly found in nature and has various industrial applications. The compound features a unique structure with a trimethylphenoxy group, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 2,4,6-trimethylphenol and 2-(2-chloroethoxy)ethanol. These intermediates are then subjected to nucleophilic substitution reactions to form the desired product. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the oxalic acid moiety into glycolic acid or other reduced forms.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitrating agents under controlled temperature conditions.

Major Products

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Formation of glycolic acid or other reduced forms.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its amine group can interact with various biological molecules, providing insights into biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the amine group can be modified to create drugs that target specific receptors or enzymes.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of polymers, resins, and other materials. Its unique properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. The phenoxy group can also participate in hydrophobic interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Oxalic Acid: A simple dicarboxylic acid with the formula HO−C(=O)−C(=O)−OH.

    2,4,6-Trimethylphenol: An aromatic compound with a phenol group and three methyl groups.

    2-(2-Chloroethoxy)ethanol: An intermediate used in the synthesis of various organic compounds.

Uniqueness

The uniqueness of oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine lies in its combination of functional groups. The presence of both oxalic acid and a substituted amine allows for a wide range of chemical reactions and applications. Its structure provides opportunities for further functionalization, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-12(2)17-6-7-18-8-9-19-16-14(4)10-13(3)11-15(16)5;3-1(4)2(5)6/h10-12,17H,6-9H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMHUWYPRJLKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCOCCNC(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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